N'-Hydroxy-3-methylenecyclobutanecarboximidamide
Description
N'-Hydroxy-3-methylenecyclobutanecarboximidamide is a cyclobutane-derived hydroxamic acid analog featuring a methylene substituent and an N-hydroxycarboximidamide functional group. The compound’s cyclobutane ring confers unique steric and electronic properties, distinguishing it from larger cycloalkane analogs.
Properties
IUPAC Name |
N'-hydroxy-3-methylidenecyclobutane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-2-5(3-4)6(7)8-9/h5,9H,1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCOSSJXCVEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-01-6 | |
| Record name | N-Hydroxy-3-methylenecyclobutanecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3-methylenecyclobutanecarboximidamide typically involves the reaction of cyclobutanecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the synthesis .
Industrial Production Methods: While the industrial production methods for N’-Hydroxy-3-methylenecyclobutanecarboximidamide are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-3-methylenecyclobutanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N’-Hydroxy-3-methylenecyclobutanecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-methylenecyclobutanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional and structural similarities with the following classes of molecules:
Key Observations :
- Functional Group Differences: Unlike hydroxamic acids (e.g., N-Hydroxyoctanamide ), the N-hydroxycarboximidamide group may exhibit stronger chelation toward transition metals due to its dual N,O-donor sites.
Biological Activity
N'-Hydroxy-3-methylenecyclobutanecarboximidamide (NHMC) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of NHMC, including its mechanisms of action, interactions with biological systems, and comparative studies with similar compounds.
This compound has the molecular formula and a molecular weight of 126.158 g/mol. The synthesis typically involves the reaction of cyclobutanecarboximidamide with hydroxylamine in organic solvents like ethanol or methanol under controlled conditions, maintaining low temperatures to stabilize intermediates.
The biological activity of NHMC is primarily attributed to its ability to interact with various enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction suggests potential applications in drug development, particularly in targeting specific biochemical pathways involved in disease processes.
Antimicrobial Properties
Research indicates that NHMC exhibits antimicrobial activity, which is essential for developing new therapeutic agents against resistant strains of bacteria. The mechanisms through which NHMC exerts its antimicrobial effects include:
- Inhibition of Protein Synthesis : Similar to known antibiotics, NHMC may interfere with bacterial ribosomal subunits, thereby inhibiting protein synthesis .
- Disruption of Cell Wall Integrity : NHMC could potentially affect the biosynthesis of bacterial cell walls, a common target for many antibiotics .
Enzyme Inhibition Studies
In vitro studies have demonstrated that NHMC can inhibit key enzymes involved in metabolic pathways. For example:
- α-Amylase Inhibition : This enzyme plays a crucial role in carbohydrate digestion. Inhibition studies show that NHMC can significantly reduce α-amylase activity, suggesting potential antidiabetic properties by lowering glucose absorption .
- Dipeptidyl Peptidase IV (DPP4) Inhibition : DPP4 is involved in glucose metabolism; inhibiting this enzyme can enhance insulin secretion and improve glycemic control .
Comparative Analysis with Similar Compounds
To understand the uniqueness of NHMC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N'-Hydroxy-2-methylenecyclobutanecarboximidamide | Cyclobutane derivative | Moderate enzyme inhibition |
| N'-Hydroxy-4-methylenecyclobutanecarboximidamide | Cyclobutane derivative | Low antimicrobial activity |
| N'-Hydroxy-3-methylenecyclopentanecarboximidamide | Cyclopentane derivative | Limited enzyme interaction |
NHMC stands out due to its specific cyclobutane ring structure and the positioning of the methylene group, which enhances its reactivity and stability compared to other analogs.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of NHMC revealed promising results against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antidiabetic Potential
Another study focused on the antidiabetic effects of NHMC through its action on α-amylase and DPP4. Results indicated that treatment with NHMC led to a marked decrease in blood glucose levels in diabetic animal models, suggesting its viability as a therapeutic agent for managing diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
